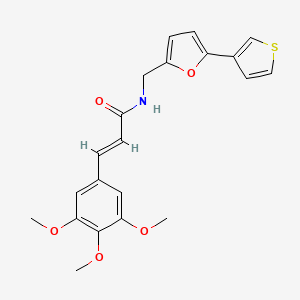

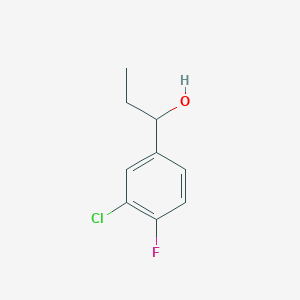

![molecular formula C14H13N3 B2945744 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 851879-19-1](/img/structure/B2945744.png)

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the empirical formula C14H13N3 . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including “this compound”, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular weight of “this compound” is 223.27 . The SMILES string representation of the molecule is Cc1ccc2nc(-c3ccccc3)c(N)n2c1 .

Chemical Reactions Analysis

The synthesis of “this compound” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 223.27 and its empirical formula of C14H13N3 . The compound is represented by the SMILES string Cc1ccc2nc(-c3ccccc3)c(N)n2c1 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has been studied for its synthesis and potential biological activities. A study by (Di Chiacchio et al., 1998) synthesized a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, evaluating their antiinflammatory and analgesic activity. The compound 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid was identified as the most active in this series.

Carcinogenic Properties

Research has focused on the carcinogenic properties of structurally similar compounds to this compound, particularly in the context of cooked food. (Ito et al., 1991) found that 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a structurally related compound, induced colon and mammary carcinomas in rats. This compound is abundant in cooked meat and fish, suggesting a potential link to human malignancies.

Mutagenic Potency

The mutagenic potency of related compounds, including isomers and congeners of PhIP, has been studied. (Chrisman et al., 2008) synthesized PhIP and its structural isomers, assessing their mutagenic potency using the Ames test. They found that mutagenicity increased with certain structural features allowing extended resonance between groups.

Metabolic and Biological Effects

The metabolism and biological effects of related compounds have been a significant area of research. (Stillwell et al., 2002) studied the metabolism of PhIP in humans, focusing on its major urinary N-oxidation metabolite. They found considerable variation in metabolism rates among individuals, which could be critical for understanding the compound's effects on human health.

Mechanisms of Formation and Control

Understanding the formation and control mechanisms of PhIP in cooked meats has been another research focus. (Na, 2014) reviewed the biological toxicity, formation mechanism, generation, and control of PhIP, providing insights for future research.

Wirkmechanismus

Target of Action

The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development.

Pharmacokinetics

It is known that the compound undergoes metabolic activation, primarily through n-oxidation by cytochrome p-450 1a2 (cyp1a2) .

Result of Action

It is known to interact with key receptors, which likely results in changes in gene expression and cellular function . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, dietary factors can affect the extent of exposure to the compound . Furthermore, the compound’s action can be influenced by individual eating habits, the type of meat consumed, cooking methods, and quantity consumed .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine”, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal chemistry, particularly in the treatment of diseases such as tuberculosis .

Eigenschaften

IUPAC Name |

6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-7-8-12-16-13(14(15)17(12)9-10)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSXZCYHPTZFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2N)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

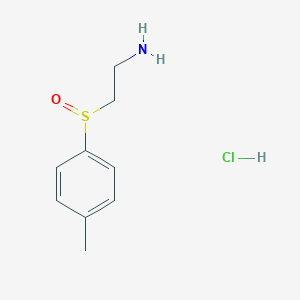

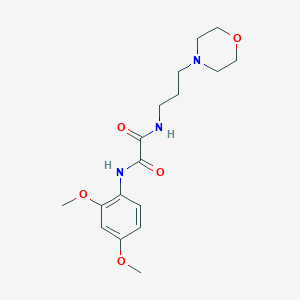

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)

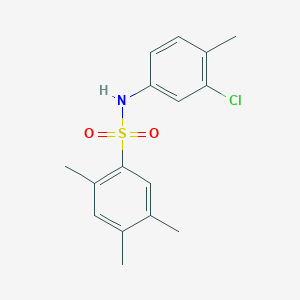

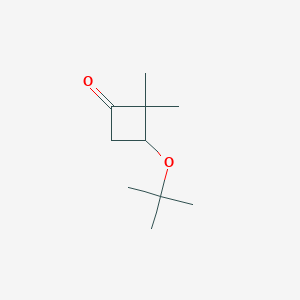

![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)

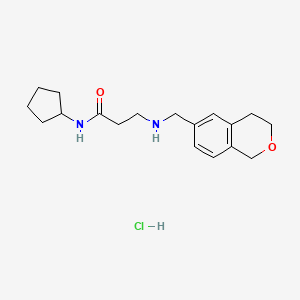

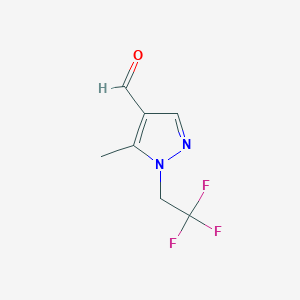

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)

![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)